molecular formula C14H11BrO2 B8011969 1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid

1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid

Cat. No.: B8011969
M. Wt: 291.14 g/mol
InChI Key: OUFKSCXIZHCBAW-UHFFFAOYSA-N
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Description

1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol It is characterized by the presence of a bromonaphthalene moiety attached to a cyclopropane carboxylic acid group

Preparation Methods

The synthesis of 1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as catalytic processes and high-throughput screening.

Chemical Reactions Analysis

1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromonaphthalene moiety can engage in π-π interactions, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity. The carboxylic acid group can form hydrogen bonds, further stabilizing the interactions with target molecules .

Comparison with Similar Compounds

Similar compounds to 1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid include:

The uniqueness of this compound lies in its specific reactivity and the balance of steric and electronic effects provided by the bromine atom.

Properties

IUPAC Name

1-(8-bromonaphthalen-2-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-12-3-1-2-9-4-5-10(8-11(9)12)14(6-7-14)13(16)17/h1-5,8H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFKSCXIZHCBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=CC=C3Br)C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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